Trimipramine N-Glucuronide
Description
Properties
CAS No. |
165602-84-6 |
|---|---|
Molecular Formula |
C26H34N2O6 |
Molecular Weight |
470.57 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate; N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt |
Origin of Product |
United States |
Biochemical Mechanisms of Trimipramine N Glucuronide Formation
Enzymology of UDP-Glucuronosyltransferase (UGT) Involvement
The conjugation of trimipramine (B1683260) to form Trimipramine N-Glucuronide is mediated by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. nih.govgtfch.org These enzymes are primarily located in the endoplasmic reticulum of various tissues, most notably the liver. xenotech.com They catalyze the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. researchgate.netnih.gov In the case of trimipramine, which possesses a tertiary amine group, this process results in a specific type of conjugate known as a quaternary ammonium-linked glucuronide. nih.govnih.gov
The UGT1A4 isoform is recognized for its ability to catalyze the N-glucuronidation of compounds containing tertiary amine structures, such as trimipramine. nih.govresearchgate.netgenesight.com Expressed human UGT1A4 protein has demonstrated catalytic activity towards several tertiary amine substrates, leading to the formation of quaternary ammonium-linked glucuronides. nih.gov However, research indicates that UGT1A4 acts as a low-affinity, high-capacity enzyme in the glucuronidation of trimipramine. nih.govresearchgate.net Studies comparing different UGT isoforms have shown that while UGT1A4 does contribute to the reaction, its affinity for trimipramine is significantly lower than other specific isoforms. nih.gov The kinetics of trimipramine glucuronidation in systems expressing only UGT1A4 tend to show high S₅₀ (substrate concentration at half-maximal velocity) values, confirming its role as a low-affinity component in this metabolic pathway. nih.gov Furthermore, the catalytic activity of UGT1A4 can be influenced by interactions with other UGT isoforms; for example, co-expression with UGT1A1 has been shown to decrease the Vmax (maximum reaction rate) of UGT1A4-catalyzed N-glucuronidation for some substrates. nih.gov
The UGT2B10 isoform has been identified as a major and high-affinity enzyme responsible for the N-glucuronidation of trimipramine. nih.govresearchgate.netuni-freiburg.de Studies using expressed enzyme systems have demonstrated that UGT2B10 has a much higher affinity for trimipramine compared to UGT1A4. nih.gov This suggests that at therapeutic concentrations of trimipramine, UGT2B10 is likely the primary catalyst for its N-glucuronidation. nih.govdoi.org The kinetic profile for UGT2B10 shows a significantly lower S₅₀ value for trimipramine glucuronidation, highlighting its efficiency at metabolizing the drug at lower concentrations. nih.gov The in vitro clearance rates for trimipramine glucuronidation are comparable between UGT2B10 and UGT1A4, but the high affinity of UGT2B10 underscores its importance in vivo. nih.gov Nicotine (B1678760) has been identified as a selective inhibitor of UGT2B10 activity, further helping to distinguish its contribution from that of UGT1A4 in microsomal studies. nih.gov
The involvement of other UGT isoforms in the N-glucuronidation of trimipramine and similar tricyclic antidepressants appears to be minimal or nonexistent. Investigations screening a panel of human UGTs have found that isoforms such as UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17 showed no discernible activity toward the N-glucuronidation of several tertiary amine drugs. doi.orgresearchgate.net While UGT1A3 has been shown to form quaternary ammonium-linked glucuronides with some aliphatic tertiary amines, its specific role with trimipramine is not prominent compared to UGT1A4 and UGT2B10. researchgate.net Therefore, the formation of this compound is considered a highly specific reaction catalyzed predominantly by UGT2B10 and to a lesser extent by UGT1A4.
Substrate Specificity and Affinity of Relevant UGTs
The specificity of UGT enzymes for trimipramine is dictated by the drug's chemical structure, particularly its tertiary amine group. UGT2B10 exhibits a clear preference and high affinity for tertiary amines, making it a key enzyme in the metabolism of trimipramine and other tricyclic antidepressants like amitriptyline (B1667244) and imipramine (B1671792). researchgate.netdoi.orgnih.gov UGT1A4 also processes these substrates but with a markedly lower affinity. nih.govresearchgate.net
The difference in affinity is quantitatively demonstrated by their kinetic parameters. For trimipramine, the apparent Michaelis constant (S₅₀) for UGT2B10 is 11.2 µM, whereas for UGT1A4 it is 258 µM. nih.gov This more than 20-fold difference in affinity highlights that UGT2B10 is significantly more efficient at binding and metabolizing trimipramine at the lower concentrations typically found in a therapeutic setting. nih.govdoi.org This biphasic character, with a high-affinity component (UGT2B10) and a low-affinity component (UGT1A4), has been observed for the glucuronidation of similar tricyclic antidepressants in human liver microsomes. nih.gov
Table 1: Kinetic Parameters for Trimipramine N-Glucuronidation by UGT Isoforms This table is based on data from studies of tricyclic antidepressants and may be interactive.
| Enzyme Isoform | Substrate | Apparent Kₘ (S₅₀) (µM) | Affinity |
|---|---|---|---|
| UGT2B10 | Trimipramine | 11.2 nih.gov | High |
| UGT1A4 | Trimipramine | 258 nih.gov | Low |
Reaction Mechanism of Quaternary Ammonium-Linked Glucuronide Formation
The formation of this compound is a unique conjugation reaction that results in a quaternary ammonium-linked glucuronide. nih.govresearchgate.net This reaction involves the direct attachment of glucuronic acid to the nitrogen atom of trimipramine's aliphatic tertiary amine. nih.govresearchgate.net
The mechanism proceeds via a nucleophilic attack. The electron-rich tertiary amine nitrogen of the trimipramine molecule acts as a nucleophile, attacking the electrophilic C1 position of the glucuronic acid moiety of the cofactor, UDP-glucuronic acid (UDPGA). researchgate.netxenotech.com This catalytic process, occurring within the active site of the UGT enzyme, results in the formation of a covalent bond between the nitrogen atom and the glucuronic acid. nih.gov The resulting conjugate has a permanent positive charge on the nitrogen atom, creating a quaternary ammonium (B1175870) structure. researchgate.net This transformation significantly increases the polarity and water solubility of the trimipramine molecule, preparing it for elimination from the body. researchgate.net
Cofactor Requirements for UGT-Mediated Glucuronidation (e.g., UDP-Glucuronic Acid)
The enzymatic reaction that produces this compound is critically dependent on the presence of a specific high-energy cofactor, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). researchgate.netxenotech.comsolvobiotech.com UDPGA serves as the activated donor of the glucuronic acid molecule that is transferred to the trimipramine substrate. researchgate.netnih.gov
The UGT enzymes are located within the lumen of the endoplasmic reticulum, and the transport of the water-soluble UDPGA cofactor to the enzyme's active site is a crucial step. evotec.com In in vitro experimental setups using microsomal preparations, it is necessary to supplement the incubation mixture with UDPGA to ensure the reaction can proceed. solvobiotech.comevotec.com To overcome the latency of UDPGA passage across the microsomal membrane, a pore-forming agent like alamethicin (B1591596) is often used to improve the cofactor's access to the enzyme. solvobiotech.comevotec.com The binding of UDPGA to the C-terminal domain of the UGT enzyme induces a conformational change that facilitates the subsequent binding of the substrate (trimipramine) to the N-terminal domain, positioning it for the catalytic transfer of the glucuronic acid moiety. nih.gov
Enzyme Kinetics and Metabolic Characterization of Trimipramine N Glucuronidation
Determination of Kinetic Parameters
The enzymatic formation of Trimipramine (B1683260) N-Glucuronide is characterized by specific kinetic parameters that define the efficiency and capacity of the metabolic pathway. These parameters, including the apparent Michaelis-Menten constant (K_m) or the substrate concentration at half-maximal velocity for sigmoidal kinetics (S_50), the maximum reaction velocity (V_max), and the intrinsic clearance (CL_int), are determined through in vitro studies using systems like human liver microsomes and recombinant UGT enzymes. nih.gov
Maximum Reaction Velocity (V_max)
The maximum reaction velocity (V_max) defines the rate of the reaction when the enzyme is fully saturated with the substrate. It is a critical parameter for understanding the maximum capacity of the metabolic pathway. While V_max values have been determined for the N-glucuronidation of other tricyclic antidepressants like imipramine (B1671792) nih.govresearchgate.net, specific V_max values for trimipramine N-glucuronidation by UGT1A4 or UGT2B10 are not detailed in the reviewed scientific literature.
Intrinsic Clearance (CL_int)
Intrinsic clearance (CL_int) is a measure of the catalytic efficiency of an enzyme for a particular substrate, calculated as the ratio of V_max to K_m. It describes the rate of metabolism at low substrate concentrations, where the reaction rate is typically first-order.
Kinetic Profiles in Biological Systems
The kinetic profile of drug metabolism can exhibit different patterns depending on the enzymes involved and the substrate concentration. In the context of tricyclic antidepressants, both biphasic and sigmoidal kinetics have been observed in human liver microsomes.
Biphasic Kinetics in Human Liver Microsomes
Biphasic kinetics are often observed when two different enzymes with significantly different affinities (a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme) are involved in the metabolism of the same substrate. This profile has been noted for the N-glucuronidation of other tricyclic antidepressants, such as amitriptyline (B1667244) and imipramine, in human liver microsomes. nih.govnih.gov The high-affinity component of this biphasic curve corresponds to the activity of UGT2B10, while the low-affinity component is attributed to UGT1A4. nih.gov
Sigmoidal Kinetics Observations
In contrast to some other tricyclic antidepressants, the glucuronidation of trimipramine in human liver microsomes does not follow typical Michaelis-Menten or biphasic kinetics. Instead, it is characterized by a sigmoidal (or S-shaped) kinetic profile. nih.gov This type of kinetic profile can suggest cooperative binding or the involvement of multiple interacting catalytic sites on the enzyme. The S_50 values derived from these sigmoidal kinetics for trimipramine glucuronidation in human liver microsomes were found to be similar to those determined for the expressed UGT1A4 enzyme, highlighting its role in the process at higher substrate concentrations. nih.gov
Comparative Metabolism and Interspecies Variation of Trimipramine N Glucuronidation
Analysis of Species-Specific Differences in Glucuronide Formation
Human vs. Animal Models (e.g., mice, rats, dogs, monkeys)
In humans, N-glucuronidation is a recognized metabolic pathway for trimipramine (B1683260). drugbank.com However, this is not consistently observed across preclinical animal models. For instance, studies on the closely related tricyclic antidepressant, imipramine (B1671792), have shown that N-glucuronidation activity is comparable between humans and monkeys. In contrast, this metabolic pathway is reportedly negligible in rat and mouse liver microsomes. researchgate.net Furthermore, research on imipramine-N-glucuronidation indicated that it is catalyzed by microminipig liver microsomes but not by those from dogs. researchgate.net
General studies on N-glucuronidation of various compounds have highlighted that liver microsomes from mice, rats, dogs, and monkeys can show minimal to no activity for certain drugs, suggesting these models may not always be suitable for predicting human N-glucuronidation. researchgate.net This suggests a significant species-dependent enzymatic capability for this particular conjugation reaction.
Quantitative Differences in N-Glucuronidation Rates
Direct quantitative data comparing the rates of Trimipramine N-Glucuronide formation across different species is scarce in publicly available literature. However, data for other tricyclic antidepressants and substrates of the relevant enzymes offer insights into the potential quantitative differences.
For instance, the kinetics of imipramine N-glucuronidation in human liver microsomes show a biphasic nature, indicating the involvement of both high-affinity and low-affinity enzymes. researchgate.net The intrinsic clearance (CLint) for the glucuronidation of several tricyclic antidepressants, including trimipramine, has been shown to be comparable between the primary human enzymes responsible, UGT1A4 and UGT2B10. nih.gov
The following table summarizes the qualitative and inferred quantitative differences in N-glucuronidation of tertiary amines, including trimipramine and related compounds, across various species based on available literature.
| Species | N-Glucuronidation Activity (relative to humans) | Key Findings |
| Human | High | Major metabolic pathway involving UGT1A4 and UGT2B10. nih.govresearchgate.net |
| Monkey | Comparable | Considered a potentially suitable model for human N-glucuronidation of some tertiary amines. researchgate.netnel.edu |
| Mouse | Negligible/Low | Generally considered a poor model for predicting human N-glucuronidation of tertiary amines. researchgate.net |
| Rat | Negligible/Low | Similar to mice, rats show limited capacity for this metabolic pathway for certain compounds. researchgate.net |
| Dog | Negligible/Low | Reported to lack N-glucuronidation activity for some tricyclic antidepressants like imipramine. researchgate.net |
| Microminipig | Present | Shows capacity for N-glucuronidation of imipramine. researchgate.net |
Divergent UGT Expression and Activity Profiles Across Species
The observed interspecies variation in Trimipramine N-glucuronidation is a direct consequence of the differences in the expression and functional activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this biotransformation. In humans, UGT1A4 and UGT2B10 have been identified as the key enzymes catalyzing the N-glucuronidation of trimipramine and other tricyclic antidepressants. nih.govresearchgate.net
The expression and substrate specificity of UGT orthologs can differ significantly between humans and laboratory animals. For example, rodents are known to lack a direct ortholog to human UGT1A4, which is a key enzyme for the N-glucuronidation of many tertiary amines. oup.com This genetic difference likely accounts for the negligible rates of N-glucuronide formation for compounds like imipramine in rats and mice. researchgate.net
While monkeys may have more similar UGT profiles to humans for certain substrates, making them a more predictive model, significant differences can still exist. nel.edu The expression levels of different UGTs in the liver and extrahepatic tissues can vary substantially across species, leading to different metabolic outcomes. nih.govtaylorfrancis.com
Implications of Interspecies Variability for In Vitro to In Vivo Extrapolation
The marked species differences in Trimipramine N-glucuronidation have profound implications for the process of in vitro to in vivo extrapolation (IVIVE). IVIVE is a critical tool in drug development used to predict human pharmacokinetic parameters from preclinical in vitro data. The accuracy of IVIVE heavily relies on the assumption that the in vitro system and the chosen animal model adequately reflect human metabolism. nih.gov
Given that common preclinical species like rats, mice, and dogs exhibit limited or no capacity for N-glucuronidation of tertiary amines like trimipramine, in vitro data from these species would fail to predict this metabolic pathway in humans. researchgate.netresearchgate.net This could lead to an underestimation of the metabolic clearance of trimipramine in humans, potentially resulting in inaccurate predictions of its pharmacokinetic profile.
Therefore, when studying compounds like trimipramine where N-glucuronidation is a significant metabolic route in humans, the selection of an appropriate animal model is crucial. Based on available data for related compounds, the monkey appears to be a more suitable model than rodents or dogs for studying this specific metabolic pathway. researchgate.netnel.edu However, even with a more appropriate model, careful consideration of the quantitative differences in enzyme kinetics is necessary for accurate IVIVE. nih.gov The complexities arising from species differences in UGT expression and activity underscore the challenges in extrapolating glucuronidation data and highlight the need for using human-derived in vitro systems and carefully selected animal models in preclinical drug development. nih.govhelsinki.fi
Analytical Methodologies for the Detection and Quantification of Trimipramine N Glucuronide
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Trimipramine (B1683260) N-Glucuronide from its parent drug and other metabolites in complex biological samples like plasma, serum, or urine.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of polar and thermally unstable metabolites like N-glucuronides. Studies have successfully utilized HPLC to separate and quantify Trimipramine N-Glucuronide from urine samples. nih.gov In one such method, metabolites were separated by HPLC and collected individually before analysis by mass spectrometry. nih.gov While specific column and mobile phase details for this compound are not extensively published, methods for the parent compound and related tricyclics often use reversed-phase columns (e.g., C18, CN) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. nih.govhelixchrom.com For instance, a method for other tricyclic antidepressants used a µ-Bondapak-CN column with a mobile phase of acetonitrile, methanol, and a phosphate (B84403) buffer (pH 7.0). nih.gov Another approach for separating similar basic drugs utilized a mixed-mode column that combines reversed-phase and ion-exchange mechanisms to achieve excellent peak shape and resolution. helixchrom.com For the structurally related imipramine (B1671792) N-glucuronide, a simple HPLC method was developed that allowed for its quantification in microsomal incubates. researchgate.net
Table 1: Example HPLC Conditions for Tricyclic Antidepressants
| Parameter | Condition 1 nih.gov | Condition 2 helixchrom.com |
|---|---|---|
| Column | µ-Bondapak-CN | Amaze HD (Core-shell mixed-mode) |
| Mobile Phase | Acetonitrile/Methanol/Na2HPO4 (5 mmol/L), pH 7.0 (60/15/25 by vol) | Not specified, but method is compatible with MS, RI, UV, ELSD, CAD |
| Flow Rate | 2.0 mL/min | Not specified |
| Detection | UV Absorbance at 254 nm | UV, MS, ELSD, CAD |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application to highly polar and non-volatile compounds like this compound is limited. The direct analysis of the intact glucuronide conjugate by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, its analysis via GC-MS relies on indirect methods, which involve chemical or enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by analysis of the parent compound, trimipramine. nih.govmdpi.com This process is discussed further in section 5.4.
Furthermore, the parent drug and its other non-conjugated metabolites often require derivatization to increase their volatility and improve their chromatographic properties for GC-MS analysis. nih.govencyclopedia.pub Common derivatization steps include reactions with agents like trifluoroacetic acid anhydride (B1165640) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and effective technique for the direct quantification of this compound in biological matrices. researchgate.netdoi.orgresearchgate.net Its high sensitivity and specificity allow for the detection of low concentrations of the metabolite without the need for derivatization.
The methodology typically involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) in positive ion mode. researchgate.netdoi.org The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. For N-glucuronides of tricyclic antidepressants, a characteristic fragmentation pattern is the neutral loss of the glucuronic acid moiety (176 u), which can be used for their specific detection in constant neutral loss (CNL) scans. wiley.com
Research on related tricyclic antidepressants has established robust LC-MS/MS methods. For example, a method for imipramine N-glucuronide used a ZORBAX SB-C18 column with a mobile phase of 0.1% formic acid and methanol. doi.org A method for trimipramine and its other metabolites used a reverse-phase column and a mobile phase containing ammonium (B1175870) acetate (B1210297) and formic acid, achieving a limit of quantification down to 0.2 ng/mg in hair samples. researchgate.net
Table 2: Example LC-MS/MS Parameters for Trimipramine Metabolites and Related N-Glucuronides
| Parameter | Method for Trimipramine Metabolites researchgate.net | Method for Imipramine N-Glucuronide doi.org |
|---|---|---|
| LC Column | Reverse-phase column | ZORBAX SB-C18 (2.1 × 50 mm, 3.5 µm) |
| Mobile Phase | 40% water-60% 5mM ammonium acetate, 50mM formic acid, 4mM trifluoroacetic acid in acetonitrile-water (85:15, v/v) | A: 0.1% formic acid in water; B: Methanol with 0.1% formic acid |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI |
| MS Detection | Multiple Reaction Monitoring (MRM) | MRM |
| Key Transition | Not specified for N-glucuronide | m/z 457 → m/z 281 (Imipramine N-glucuronide → Imipramine) researchgate.net |
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interferences from the biological matrix and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up samples containing tricyclic antidepressants and their metabolites. thermofisher.com Mixed-mode SPE cartridges, which combine non-polar and cation-exchange properties, are particularly effective for extracting these basic compounds from matrices like urine and plasma. oup.comlcms.cz
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method that has been successfully applied to extract trimipramine and its metabolites from serum and plasma. nih.govnih.govencyclopedia.pub The process typically involves adjusting the pH of the sample to an alkaline state to ensure the analytes are in their neutral, unionized form, followed by extraction into a water-immiscible organic solvent like hexane (B92381) or a hexane-ethyl acetate mixture. nih.govencyclopedia.pub
Protein Precipitation (PPT): For serum or plasma samples, protein precipitation is a simpler but often less clean method. It involves adding a solvent like acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov
Derivatization is generally not required for LC-MS/MS analysis of this compound. However, it is an essential step for GC-MS analysis of the parent compound (after hydrolysis) and its other metabolites to enhance their volatility for gas-phase separation. nih.govencyclopedia.pub
Development and Validation of Bioanalytical Assays
The development of a reliable bioanalytical assay requires rigorous validation to ensure its performance is acceptable for its intended purpose. Regulatory bodies like the European Medicines Agency (EMA) provide detailed guidelines for this process. europa.eu A full validation procedure establishes the following key parameters: europa.eupharmacompass.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The concentration range over which the assay provides results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the determined value to the nominal or known true value. Acceptance criteria are often within ±15% (±20% for the lower limit of quantification). mdpi.com
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the coefficient of variation (CV) and should typically be ≤15% (≤20% at the LLOQ). mdpi.com
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. nih.gov
Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. mdpi.com
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). europa.eu
Validated methods for trimipramine and its metabolites have demonstrated linearity over ranges such as 0.2-50 ng/mg in hair, with precision and accuracy values typically falling within 20%. researchgate.net
Indirect Quantification Methods via Hydrolysis and Parent Compound Analysis
An alternative to the direct measurement of this compound is its indirect quantification. This approach involves a hydrolysis step to convert the glucuronide conjugate back to its parent compound, trimipramine. nih.gov The total concentration of trimipramine is then measured, and by subtracting the concentration of unconjugated trimipramine from a non-hydrolyzed sample, the original concentration of the N-glucuronide can be inferred.
This method is particularly relevant for GC-MS analysis, where direct measurement is not feasible. mdpi.comencyclopedia.pub The hydrolysis is typically performed enzymatically using β-glucuronidase. encyclopedia.pubcdc.gov However, the efficiency of enzymatic hydrolysis can be a critical variable. Optimizing conditions such as the choice of enzyme, enzyme concentration, incubation time, and temperature is crucial for ensuring complete and reproducible cleavage of the N-glucuronide bond. cdc.gov Studies have shown that the conditions required for the hydrolysis of N-glucuronides can be more stringent than those for O-glucuronides. cdc.gov For example, complete hydrolysis of N-glucuronide triclocarban (B27905) required significantly higher enzyme concentrations and longer incubation times compared to standard conditions used for many phenol (B47542) O-glucuronides. cdc.gov
Application as an Analytical Reference Standard in Research
The availability of pure, well-characterized this compound as a certified reference material is fundamental for its accurate quantification in research and clinical settings. synzeal.comchemicea.comsynzeal.comsupelco.com.tw Reference standards are essential for the development and validation of analytical methods, ensuring the reliability and comparability of data across different laboratories and studies. synzeal.comsupelco.com.tw
This compound is offered by several chemical suppliers as a reference standard, often for research purposes only. chemicea.comsynzeal.com These standards are used to build calibration curves and quality control samples necessary for the quantitative analysis of the metabolite in biological samples such as plasma and urine. researchgate.net The use of a certified reference standard allows for the precise identification of the metabolite's peak in complex chromatograms and ensures accurate quantification.
While detailed pharmacokinetic studies explicitly detailing the use of a this compound standard are not extensively published, its role is implicit in studies investigating the metabolic pathways of trimipramine. For instance, research focused on the enzymatic activity of UDP-glucuronosyltransferases (UGTs) in forming this metabolite relies on having the pure compound to characterize the reaction kinetics accurately.
In one key study, the formation of the quaternary N-glucuronides of several tricyclic antidepressants, including trimipramine, was investigated using expressed UGT enzymes. pharmgkb.org Such research would necessitate a reference standard of this compound to identify the product and quantify the formation rate, leading to the determination of crucial kinetic parameters.
The general workflow in a research setting, such as a pharmacokinetic study, would involve:
Method Development: Establishing an analytical method, typically LC-MS/MS, capable of separating this compound from the parent drug and other metabolites.
Calibration and Quality Control: Using the this compound reference standard to prepare a series of calibrators at known concentrations to create a standard curve. Quality control (QC) samples are also prepared to assess the accuracy and precision of the method during sample analysis.
Sample Analysis: Analyzing biological samples (e.g., plasma or urine) from subjects who have been administered trimipramine.
Quantification: Determining the concentration of this compound in the biological samples by comparing the instrument response to the calibration curve.
The chemical and physical properties of the this compound reference standard are critical for its application.
Table 1: Chemical Properties of this compound Reference Standard
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₆H₃₄N₂O₆ | chemicea.com |
| Molecular Weight | 470.57 g/mol | chemicea.com |
| CAS Number | 165602-84-6 | chemicea.com |
While broad screening methods for tricyclic antidepressants and their metabolites in urine and plasma exist, specific validated methods for the direct quantification of this compound are not widely detailed in the literature. thermofisher.comcuny.eduoup.comolemiss.edu Many methods opt for the enzymatic hydrolysis of glucuronide conjugates using β-glucuronidase, followed by the measurement of the parent compound. nih.govnih.gov However, this indirect approach does not provide the concentration of the intact glucuronide metabolite.
Direct measurement using techniques like LC-MS/MS is the preferred method for specific quantification. Research into the N-glucuronidation of trimipramine has successfully utilized such techniques to determine enzyme kinetics.
Table 2: Enzyme Kinetic Parameters for this compound Formation
| Enzyme | Parameter | Value (µM) | Source |
|---|---|---|---|
| UGT2B10 | Kₘ (Apparent) | 11.2 | pharmgkb.org |
| UGT1A4 | S₅₀ | 258 | pharmgkb.org |
This data highlights that UGT2B10 is a high-affinity enzyme for the formation of this compound. pharmgkb.org The ability to conduct such detailed enzymatic studies underscores the critical importance of having a reliable analytical reference standard for this compound.
Mechanistic Aspects of Trimipramine N Glucuronide Disposition
Excretion Pathways (Renal and Biliary Elimination)
The addition of a glucuronic acid moiety to trimipramine (B1683260) significantly increases its polarity and water solubility, facilitating its removal from the body. nih.govmhmedical.com The primary route of elimination for tricyclic antidepressants and their metabolites is through the kidneys. nih.gov Consequently, Trimipramine N-Glucuronide, being a polar conjugate, is expected to be readily excreted in the urine. mhmedical.com Renal excretion involves glomerular filtration and active tubular secretion to move the metabolite from the blood into the urine. mhmedical.commsdmanuals.com
Biliary excretion serves as another potential, albeit generally less significant, pathway for the elimination of drug conjugates. nih.govmsdmanuals.com This route is particularly relevant for compounds with a molecular weight greater than 300 g/mol . msdmanuals.com Glucuronidation, in particular, facilitates biliary excretion. msdmanuals.com Given that trimipramine's molecular weight is approximately 294.4 g/mol , its N-glucuronide conjugate (molecular weight: 470.6 g/mol ) substantially exceeds this threshold, suggesting that biliary excretion is a plausible elimination pathway. msdmanuals.comnih.gov After secretion into the bile, the conjugate enters the gastrointestinal tract, from where it can be eliminated via the feces. nih.gov While the precise ratio of renal to biliary clearance for this compound is not well-documented, renal excretion is considered the principal pathway for the elimination of most TCA metabolites. nih.gov
Role of Efflux and Uptake Transporters in Glucuronide Disposition
The disposition of drug glucuronides is highly dependent on membrane transporters due to their limited passive cell membrane permeability. nih.govnih.gov A coordinated interplay of uptake and efflux transporters in the liver and kidneys governs the fate of this compound. nih.gov
In the liver, where trimipramine is conjugated by UGT1A4 and UGT2B10, uptake transporters on the sinusoidal (blood-facing) membrane of hepatocytes, such as Organic Anion Transporting Polypeptides (OATPs), are responsible for sequestering drugs and their metabolites from the circulation. nih.govresearchgate.netfrontiersin.org Once this compound is formed within the hepatocyte, it requires efflux transporters for its removal.
Biliary Efflux : Apical efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), mediate the transport of glucuronide conjugates from the hepatocyte into the bile. nih.govfrontiersin.org
Sinusoidal Efflux : Basolateral efflux transporters, primarily MRP3 and MRP4, can transport glucuronides back into the bloodstream for subsequent renal clearance. nih.govfrontiersin.org
In the kidneys, a similar process occurs. Uptake transporters like Organic Anion Transporters (OATs) on the basolateral membrane of proximal tubule cells mediate the uptake of circulating glucuronides from the blood. nih.govnih.gov Subsequently, apical efflux transporters, including MRP2 and MRP4, actively secrete these conjugates into the urine. nih.gov
While direct studies identifying the specific transporters for this compound are scarce, its nature as a glucuronide conjugate strongly implies the involvement of these transporter families.
Table 1: Potential Transporters in this compound Disposition
| Transporter Family | Specific Transporters | Location | Potential Role in this compound Disposition |
|---|---|---|---|
| Uptake Transporters | OATPs (e.g., OATP1B1, OATP1B3) | Liver (Sinusoidal) | Uptake from blood into hepatocytes. nih.govwiley.com |
| OATs (e.g., OAT1, OAT3) | Kidney (Basolateral) | Uptake from blood into renal proximal tubule cells. nih.gov | |
| Efflux Transporters | MRPs (e.g., MRP2, BCRP) | Liver (Canalicular/Apical) | Efflux from hepatocytes into bile. nih.govfrontiersin.org |
| Kidney (Apical) | Efflux from renal tubule cells into urine. nih.gov | ||
| MRPs (e.g., MRP3, MRP4) | Liver (Sinusoidal/Basolateral) | Efflux from hepatocytes back into blood for renal circulation. nih.govfrontiersin.org | |
| Kidney (Apical) | Efflux from renal tubule cells into urine. nih.gov |
Characterization of Potential Enterohepatic Recycling Mechanisms
Enterohepatic recycling is a process where a drug conjugate excreted into the bile is subsequently reabsorbed from the intestine. wikipedia.org This mechanism can significantly prolong the drug's presence and activity in the body. The process involves three key steps:
Biliary excretion of the glucuronide conjugate into the small intestine. nih.gov
Hydrolysis of the glucuronide back to the parent drug (trimipramine) by β-glucuronidase enzymes produced by the gut microbiota. nih.govwikipedia.org
Reabsorption of the now more lipophilic parent drug from the intestine back into the portal circulation, returning it to the liver. wikipedia.org
Given that this compound is likely subject to biliary excretion and can be hydrolyzed by β-glucuronidases, it possesses the necessary characteristics for undergoing enterohepatic recycling. nih.govnih.gov This recycling could contribute to the prolonged elimination half-life observed for trimipramine. mims.com However, the extent to which this process occurs specifically for this compound has not been definitively quantified in published research. The efficiency of this cycle would depend on the fraction of the dose excreted in bile and the rate of its intestinal hydrolysis. wikipedia.org
Stability of this compound
The stability of the bond between glucuronic acid and the parent drug is a critical factor in the metabolite's disposition and analysis. This stability can be influenced by both enzymes and the chemical environment.
This compound can be cleaved by β-glucuronidase enzymes to release free trimipramine. nih.gov This enzymatic hydrolysis is a key step in potential enterohepatic recycling within the gut. nih.gov However, research indicates that β-glucuronidases often show a preference for hydrolyzing O-glucuronides over N-glucuronides. nih.gov The hydrolysis of N-glucuronides can be slower and may require specific conditions or enzyme sources. nih.govsigmaaldrich.com
For the related compound amitriptyline (B1667244), its N-glucuronide was found to hydrolyze more rapidly at a higher pH (e.g., pH 7.4) compared to more acidic conditions. imcstips.com This pH-dependent activity is thought to be related to the protonation state of the nitrogen atom in the glucuronide linkage, which may facilitate cleavage. imcstips.com This suggests that the enzymatic hydrolysis of this compound in the gut (where pH varies) could be variable.
Table 2: Comparative Hydrolysis Efficiency of β-Glucuronidases for N-Glucuronides
| Enzyme Source / Type | General Finding for N-Glucuronides | pH Optimum for N-Glucuronides | Reference |
|---|---|---|---|
| E. coli (recombinant) | Can be selective; may not hydrolyze some N-glucuronides while efficiently cleaving O-glucuronides. | Neutral (e.g., 7.0) | nih.gov |
| Human Recombinant | Preferentially hydrolyzes O-glucuronides over N-glucuronides. | Neutral (e.g., 7.0) | nih.gov |
| IMCSzyme™ (recombinant) | Hydrolyzes Amitriptyline N-glucuronide faster at higher pH. | Broad active range, optimal near neutral/alkaline for N-glucuronides. | imcstips.com |
The chemical stability of the N-glucuronide bond is highly dependent on pH. A defining characteristic of many N-glucuronides is their lability under acidic conditions. oup.comnih.gov This instability can lead to non-enzymatic hydrolysis back to the parent amine.
This acid-catalyzed cleavage is particularly relevant in the context of urine, which is typically acidic (pH 4.5-6.0). The N-glucuronide of 4-aminobiphenyl, for example, was found to be highly unstable at pH 5.5, with a half-life of only 10.5 minutes. nih.gov This suggests that a portion of this compound excreted into acidic urine may spontaneously hydrolyze back to trimipramine, potentially complicating urinary metabolite analysis. oup.comhelsinki.fi In contrast, O-glucuronides are generally much more stable under acidic conditions. oup.comcapes.gov.br
Some N-glucuronides have also been shown to be labile under alkaline conditions. For instance, the N-glucuronide of imipramine (B1671792) was reported to disappear following alkaline hydrolysis. researchgate.net However, the acid lability of N-glucuronides is considered more physiologically significant, particularly for their disposition in the urinary tract. nih.gov
Table 3: pH Stability of Representative Glucuronide Conjugates
| Compound | pH | Incubation Conditions | Stability Result | Reference |
|---|---|---|---|---|
| 4-Aminobiphenyl N-Glucuronide | 5.5 | 37°C | Highly labile (t½ = 10.5 min) | nih.gov |
| 3-OH-Benzidine O-Glucuronide | 5.5 | 37°C, 24h | Partially hydrolyzed (52% remained) | oup.com |
| 3-OH-Benzidine O-Glucuronide | 7.4 | 37°C, 24h | Stable (97% remained) | oup.com |
| Imipramine N-Glucuronide | Alkaline | Not specified | Disappeared after hydrolysis | researchgate.net |
Enzymatic Modulation and Metabolic Interactions Affecting Trimipramine N Glucuronidation
Inhibition of UGT-Mediated Glucuronidation
The inhibition of UGT enzymes involved in trimipramine's metabolism can lead to altered clearance of the drug. This inhibition can be caused by specific chemical compounds or substances found in food.
Research has identified specific UGT isoforms responsible for the N-glucuronidation of trimipramine (B1683260), with UGT2B10 and UGT1A4 being key enzymes in this process. nih.gov UGT2B10, in particular, demonstrates high affinity for this reaction. nih.gov
Nicotine (B1678760), a well-known selective inhibitor of UGT2B10, has been shown to significantly impede the N-glucuronidation of several tricyclic antidepressants, including trimipramine. nih.gov In studies using human liver microsomes, nicotine was found to inhibit the glucuronidation of these antidepressants by 33% to 50% at low concentrations. nih.gov This inhibitory action is specific to UGT2B10, as nicotine does not appear to affect the activity of UGT1A4. nih.gov Given that UGT2B10 is a high-affinity enzyme for this metabolic pathway, its inhibition by nicotine suggests a potential for clinically relevant interactions in individuals who use tobacco products. nih.gov
Table 1: Effect of Nicotine on Tricyclic Antidepressant Glucuronidation
| Inhibitor | Affected Enzyme | Substrates | Inhibition Level in Human Liver Microsomes | Source |
|---|---|---|---|---|
| Nicotine | UGT2B10 | Tricyclic Antidepressants (including Trimipramine) | 33% to 50% | nih.gov |
Certain natural compounds found in foods can also inhibit UGT enzymes, leading to potential food-drug interactions. Piceatannol (B1677779), a polyphenol present in foods like passion fruit and blueberries, has demonstrated a broad-spectrum inhibitory effect on human UGTs in vitro. nih.gov
A study systematically evaluating piceatannol's effects on various UGT isoforms found that it inhibits multiple enzymes, including those relevant to drug metabolism. nih.gov The research, which used imipramine (B1671792) N-glucuronide formation as a marker of UGT activity, is pertinent to trimipramine due to their structural similarities and shared metabolic pathways. The study concluded that co-administration of piceatannol or piceatannol-containing foods with drugs primarily metabolized by UGTs could lead to potential interactions. nih.gov This suggests that consumption of certain fruits could influence the metabolism of trimipramine.
Table 2: Kinetic Analysis of Piceatannol Inhibition on select UGT Isoforms
| UGT Isoform | Inhibition Mechanism | Source |
|---|---|---|
| UGT1A6 | Noncompetitive | nih.gov |
| UGT1A7 | Noncompetitive | nih.gov |
| UGT1A8 | Competitive | nih.gov |
| UGT1A9 | Mixed | nih.gov |
Induction of UGT Isoforms Relevant to N-Glucuronidation
The expression of UGT enzymes can be increased, or induced, by exposure to certain substances. This induction is largely regulated by ligand-dependent transcription factors that sense the presence of xenobiotics. physiology.org This can lead to an accelerated rate of glucuronidation and faster clearance of substrate drugs. For instance, polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke are known to induce certain metabolic enzymes. springermedizin.de
Competition for UGT Substrate Binding Sites by Other Compounds
As multiple compounds can be substrates for the same UGT isoform, competition for the enzyme's active site can occur. This can lead to a decrease in the metabolic rate of one or both co-administered drugs. The N-glucuronidation of trimipramine is primarily catalyzed by UGT1A4 and UGT2B10. nih.gov
A number of other drugs are also substrates for these enzymes and could therefore act as competitive inhibitors of trimipramine glucuronidation. For example, UGT2B10 also metabolizes other tricyclic antidepressants like amitriptyline (B1667244) and imipramine, as well as drugs from other classes such as diphenhydramine, tamoxifen, and ketoconazole. doi.org The kinetics of trimipramine glucuronidation in human liver microsomes have been described as sigmoidal, which suggests complex enzyme kinetics that could be susceptible to competitive interactions. nih.gov The in vitro clearances for imipramine and clomipramine (B1669221) glucuronidation were found to be comparable between UGT2B10 and UGT1A4, highlighting the dual role of these enzymes and the potential for competition at both sites. nih.gov
Table 3: UGT Isoforms and Substrates Involved in Potential Metabolic Competition with Trimipramine
| UGT Isoform | Key Substrates | Potential Interaction with Trimipramine | Source |
|---|---|---|---|
| UGT1A4 | Amitriptyline, Imipramine, Clomipramine, Trifluoperazine | Competition for binding site | nih.govresearchgate.net |
| UGT2B10 | Amitriptyline, Imipramine, Clomipramine, Diphenhydramine, Tamoxifen, Ketoconazole | Competition for binding site | nih.govdoi.org |
Advanced Research Applications and Future Directions
Application in Forensic Toxicology for Compound Detection and Identification
In forensic toxicology, the detection and identification of drug metabolites are essential for confirming drug ingestion and understanding the circumstances surrounding a death or intoxication. Trimipramine (B1683260) N-glucuronide serves as a key analyte in these investigations.
Because glucuronidation is a major pathway for the elimination of tricyclic antidepressants, the presence of Trimipramine N-glucuronide in biological samples like urine and blood provides a clear indication of the parent drug's prior administration. nih.gov Its detection can be particularly important in postmortem cases to establish the involvement of trimipramine in a fatality. researchgate.net Forensic analysis often involves quantifying both the parent drug and its metabolites to build a more complete toxicological profile.
The primary route of excretion for trimipramine and its metabolites is through the kidneys, making urine a primary matrix for detection. nih.gov As a polar conjugate, this compound is readily excreted in the urine. While some methods rely on the hydrolysis of the glucuronide back to the parent compound before analysis, this indirect approach does not provide the concentration of the intact metabolite. Direct measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and more specific method for quantification in forensic laboratories.
Furthermore, the analysis of drug metabolites in wastewater is an emerging application of forensic science known as wastewater-based epidemiology. Monitoring levels of this compound in sewage systems can provide valuable, objective data on the extent of trimipramine use within a specific community, offering insights for public health and law enforcement agencies. nih.gov The stability of glucuronide conjugates is a factor in such analyses, as they can be susceptible to hydrolysis in the wastewater network. nih.govhyphadiscovery.com
In Vitro Modeling for Predicting Metabolic Fate and Interindividual Variability
In vitro models are indispensable tools for predicting a drug's metabolic pathway and the potential for variation in its effects among different individuals. Human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes are commonly used to study the formation of this compound. nih.gov
Research has identified two key UGT isoforms responsible for the N-glucuronidation of trimipramine: UGT1A4 and UGT2B10. nih.gov These enzymes exhibit different kinetic profiles, which is a significant source of interindividual variability in trimipramine metabolism. Studies using expressed UGT enzymes have demonstrated that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of several tricyclic antidepressants, including trimipramine. nih.gov In contrast, UGT1A4 generally shows lower affinity. nih.govresearchgate.net This difference in enzyme affinity suggests that at therapeutic concentrations, UGT2B10 is likely the major isoform responsible for trimipramine's glucuronidation in vivo. nih.gov
The kinetics of trimipramine glucuronidation in human liver microsomes have been described as sigmoidal, which is consistent with the kinetics observed for the expressed UGT1A4 enzyme. nih.gov Understanding these kinetics is crucial for predicting how the drug will be cleared from the body and for anticipating potential drug-drug interactions. For instance, substances that inhibit UGT2B10, such as nicotine (B1678760), can reduce the glucuronidation of tricyclic antidepressants in human liver microsomes. nih.govresearchgate.net
Interspecies differences in UGT expression and activity also have significant implications for preclinical drug development. Common laboratory animals like rats and dogs may have limited capacity for N-glucuronidation of tertiary amines, making them poor models for predicting this specific metabolic pathway in humans. Therefore, in vitro data from human-derived systems are critical for accurate in vitro to in vivo extrapolation (IVIVE).
| Enzyme Isoform | Substrate | Apparent K_m (S_50) (µM) | Affinity |
| UGT2B10 | Trimipramine | 11.2 | High |
| Amitriptyline (B1667244) | 2.60 | High | |
| Imipramine (B1671792) | 16.8 | High | |
| Clomipramine (B1669221) | 14.4 | High | |
| UGT1A4 | Trimipramine | 258 | Low |
| Amitriptyline | 448 | Low | |
| Imipramine | 262 | Low | |
| Clomipramine | 112 | Low | |
| Data derived from studies on expressed UGT enzymes. Lower K_m or S_50 values indicate higher enzyme affinity. nih.govresearchgate.net |
Elucidation of Structural Determinants for N-Glucuronidation Site Selectivity
The chemical structure of a drug molecule dictates which metabolic enzymes will interact with it and at which specific site. The process of N-glucuronidation targets nitrogen atoms with an available electron pair. Trimipramine, a tricyclic antidepressant, possesses a tertiary aliphatic amine in its side chain, which is the primary site for N-glucuronidation. clinpgx.org
The UGT1A4 isoform is particularly recognized for its ability to catalyze the N-glucuronidation of compounds containing tertiary amine structures. nih.gov The formation of a quaternary ammonium (B1175870) N-glucuronide from a tertiary amine like trimipramine results in a highly polar metabolite that is readily excretable. UGT2B10 also plays a major, high-affinity role in this specific reaction for trimipramine. nih.gov
The selectivity for the tertiary amine nitrogen in trimipramine's side chain is a result of the specific architecture of the active sites of the UGT1A4 and UGT2B10 enzymes, which accommodate this functional group. While other nitrogen-containing structures, such as aromatic N-heterocycles, can also undergo N-glucuronidation, the structural features of trimipramine favor conjugation at the aliphatic amine. hyphadiscovery.comresearchgate.net This is a common metabolic pathway for many tricyclic antidepressants that share a similar side chain structure, including amitriptyline and imipramine. nih.govnih.gov Understanding these structural determinants is crucial for medicinal chemists designing new drugs, as they can predict or modify metabolic pathways to improve a drug's pharmacokinetic profile.
Emerging Technologies in Metabolite Identification and Quantification
The accurate identification and quantification of drug metabolites like this compound are fundamental to metabolic research and clinical analysis. While traditional methods exist, emerging technologies are continually improving the speed, sensitivity, and comprehensiveness of metabolite analysis. nih.govbenthamscience.com
Current Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most effective and widely used technique for the direct quantification of this compound. Its high sensitivity and specificity allow for the detection of low concentrations in complex biological matrices such as blood and urine without requiring prior chemical modification. This is a significant advantage over Gas Chromatography-Mass Spectrometry (GC-MS), which is not suitable for the direct analysis of polar and thermally unstable metabolites like N-glucuronides. nih.gov
Emerging Technologies: The field of drug metabolism is benefiting from the application of newer analytical platforms that offer even greater detail. nih.govbenthamscience.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, improving confidence in metabolite identification and enabling the analysis of complex samples without reference standards. mdpi.com
Hyphenated Techniques: The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy and mass spectrometry (LC-NMR-MS) provides comprehensive structural information, which is invaluable for the unambiguous identification of novel metabolites. nih.govbenthamscience.com
Ion Mobility Mass Spectrometry: This technique separates ions based on their size and shape, adding another dimension of separation to conventional LC-MS analysis, which can help differentiate between isomeric metabolites. nih.govbenthamscience.com
Metabolomics: This is a systems-level approach to study the complete set of small-molecule metabolites in a biological system. inabj.org Pharmacometabonomics, a subfield of metabolomics, aims to predict an individual's response to a drug by analyzing their pre-dose metabolic profile. nih.gov In the future, such approaches could be used to create personalized metabolic models to predict an individual's capacity to metabolize trimipramine via N-glucuronidation, potentially allowing for tailored therapeutic strategies. inabj.orgplos.org
| Technology | Principle | Application for this compound |
| GC-MS | Separation by volatility, ionization, and mass analysis. | Not suitable for direct analysis due to the metabolite's polarity and thermal instability; requires hydrolysis. |
| HPLC | Separation by polarity in a liquid phase. | Used to separate the metabolite from the parent drug and other compounds in biological samples. nih.gov |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection and fragmentation. | The current "gold standard" for sensitive and specific direct quantification. nih.gov |
| HRMS (e.g., Q-TOF, Orbitrap) | High-resolution mass analyzers providing highly accurate mass measurements. | Future application for confident identification and untargeted screening of trimipramine metabolites. mdpi.com |
| LC-NMR-MS | Combination of separation (LC) with structural elucidation (NMR) and sensitive detection (MS). | Future application for definitive structural confirmation of novel or unexpected metabolites. nih.govbenthamscience.com |
| Metabolomics | Large-scale study of small molecules within a biological system. | Future direction to build predictive models of drug metabolism and individual response. inabj.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Trimipramine N-Glucuronide in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize parameters such as declustering potential (DP) and collision cell exit potential (CXP) for sensitivity. For example, a DP of 156 V and CXP of 12 V in negative ionization mode enhances detection specificity for glucuronide metabolites . Validate methods using inter-day precision tests (RSD <3.0%) and recovery studies to ensure accuracy .
Q. Which enzymes are primarily responsible for Trimipramine N-Glucuronidation, and how do their kinetics influence metabolite formation?
- Methodology : Use recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) to identify primary enzymes. Conduct kinetic assays (e.g., Michaelis-Menten parameters) with liver microsomes or S9 fractions. Monitor reaction conditions (pH, cofactors like UDPGA) to quantify catalytic efficiency (Vmax/Km). Note that UGT1A4, expressed in the liver, is critical for N-glucuronidation of tertiary amine substrates .
Q. How can researchers differentiate this compound from other phase II metabolites during analysis?
- Methodology : Employ chromatographic separation with C18 columns and gradient elution. Use diagnostic MS/MS fragments (e.g., m/z transitions specific to glucuronide cleavage). Compare retention times and fragmentation patterns against synthetic reference standards .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound quantification across different laboratories?
- Methodology : Standardize protocols using inter-laboratory validation. Assess ruggedness by varying operators, instruments, and days. Cross-validate with orthogonal techniques (e.g., spectrophotometry vs. LC-MS/MS) and report recovery rates (85–115%) and precision (RSD <3%) to harmonize data .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound pharmacokinetics?
- Methodology : Integrate enzyme kinetic data (Vmax, Km) from recombinant UGTs into physiologically based pharmacokinetic (PBPK) models. Adjust for factors like hepatic blood flow, protein binding, and inter-individual UGT expression variability. Validate against clinical urinary excretion data .
Q. What are the challenges in characterizing this compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies (e.g., acidic/alkaline hydrolysis, thermal stress). Monitor degradation products via LC-MS/MS and quantify stability using Arrhenius equation-based accelerated testing. For photodegradation, use UV/Sulfite/ZnO systems to simulate environmental breakdown and identify intermediates (e.g., formaldehyde, acetic acid) .
Q. How do polymorphisms in UGT1A4 affect inter-individual variability in Trimipramine N-Glucuronidation?
- Methodology : Genotype-phenotype correlation studies using human hepatocytes or population pharmacokinetics. Screen for UGT1A4 variants (e.g., UGT1A42, UGT1A43) and measure enzyme activity in transfected cell lines. Use linear regression to associate allele frequencies with metabolite formation rates .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on this compound’s inhibitory effects on other UGT isoforms?
- Methodology : Perform competitive inhibition assays with probe substrates (e.g., trifluoperazine for UGT1A4). Calculate IC50 values and use Dixon plots to distinguish competitive vs. non-competitive mechanisms. Reconcile discrepancies by standardizing substrate concentrations and incubation times .
Q. What statistical approaches are optimal for analyzing dose-dependent this compound accumulation in longitudinal studies?
- Methodology : Mixed-effects modeling to account for intra- and inter-subject variability. Use AUC0–24h and metabolite-to-parent ratios as endpoints. Apply Bayesian hierarchical models if sparse sampling is required .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
